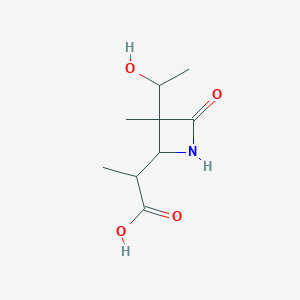
2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid is a complex organic compound that features a four-membered azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid typically involves the formation of the azetidinone ring followed by functional group modifications. One common method includes the reaction of a β-lactam precursor with appropriate reagents to introduce the hydroxyethyl and propanoic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and the use of green chemistry principles to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antibiotics and anti-inflammatory agents.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the transition state of their substrates, thereby blocking their catalytic function. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillins: These antibiotics also contain a β-lactam ring and exhibit similar enzyme inhibition properties.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly potent β-lactam antibiotics used for treating severe infections.
Uniqueness
2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl and propanoic acid groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Eigenschaften
Molekularformel |
C9H15NO4 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-[3-(1-hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H15NO4/c1-4(7(12)13)6-9(3,5(2)11)8(14)10-6/h4-6,11H,1-3H3,(H,10,14)(H,12,13) |
InChI-Schlüssel |
CGUQIOMUNIKMDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C(C(=O)N1)(C)C(C)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B11900031.png)
![(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900034.png)
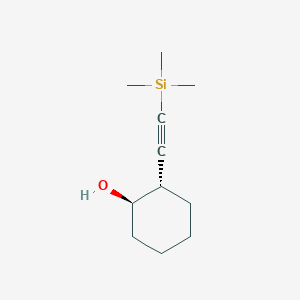
![Thiazolo[5,4-c]isoquinolin-2-amine](/img/structure/B11900049.png)
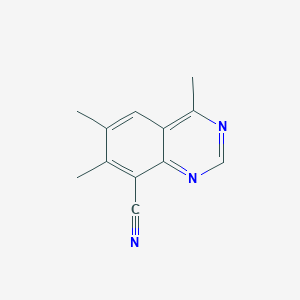
![9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11900073.png)

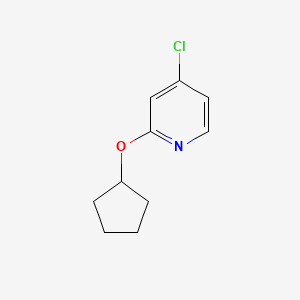


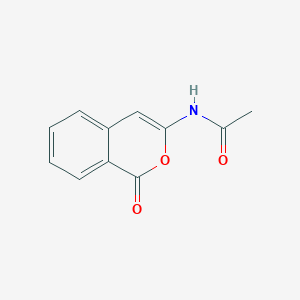
![Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B11900104.png)
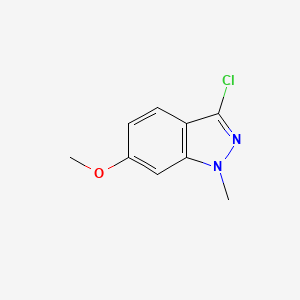
![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B11900116.png)
